N,O-Dibenzyl-L-serine methyl ester hydrochloride (Bzl-L-Ser(Bzl)-OMe.HCl)
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Overview
Description
N,O-Dibenzyl-L-serine methyl ester hydrochloride is a chemical compound with the molecular formula C18H21NO3·HCl. It is a derivative of L-serine, an amino acid, and is often used in organic synthesis and peptide chemistry. The compound is characterized by the presence of benzyl groups attached to both the nitrogen and oxygen atoms of the serine moiety, and it is typically found as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Dibenzyl-L-serine methyl ester hydrochloride typically involves the protection of the amino and hydroxyl groups of L-serine with benzyl groups. One common method involves the reaction of L-serine methyl ester with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting N,O-dibenzyl-L-serine methyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of N,O-Dibenzyl-L-serine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,O-Dibenzyl-L-serine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyl protecting groups, yielding L-serine methyl ester.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove benzyl groups.
Substitution: Nucleophiles such as sodium azide or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of N,O-Dibenzyl-L-serine methyl ester.
Reduction: L-serine methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,O-Dibenzyl-L-serine methyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,O-Dibenzyl-L-serine methyl ester hydrochloride involves its role as a protected amino acid derivative. The benzyl groups protect the amino and hydroxyl functionalities during chemical reactions, allowing for selective modifications at other sites. Upon removal of the protecting groups, the free amino acid can participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the final product synthesized from the compound.
Comparison with Similar Compounds
Similar Compounds
L-Serine methyl ester hydrochloride: A simpler derivative without benzyl protection.
N-Boc-L-serine methyl ester: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of benzyl groups.
N,O-Dibenzyl-D-serine methyl ester hydrochloride: The D-enantiomer of the compound.
Uniqueness
N,O-Dibenzyl-L-serine methyl ester hydrochloride is unique due to its dual benzyl protection, which provides stability and selectivity in synthetic reactions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial.
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;oxalic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C2H2O4.ClH/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16;3-1(4)2(5)6;/h2-11,17,19H,12-14H2,1H3;(H,3,4)(H,5,6);1H/t17-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQLQCGHSGNXBS-RMRYJAPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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